Product packaging for Ethyl 5-ethyl-1H-imidazole-2-carboxylate(Cat. No.:CAS No. 1171124-65-4)

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Cat. No.: B1611416
CAS No.: 1171124-65-4
M. Wt: 168.19 g/mol
InChI Key: QFBQZDDWPFZPSS-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS 1171124-65-4) is a chemical building block of interest in medicinal chemistry and life science research . As a derivative of ethyl imidazole-2-carboxylate, a compound known to be used as a biochemical reagent, it serves as a versatile scaffold for the synthesis of more complex molecules . The structure of this compound, featuring both an ester and an alkyl substituent on the imidazole ring, makes it a valuable intermediate for researchers exploring structure-activity relationships or developing novel compounds for pharmaceutical applications . This compound has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol . For safe handling, please note the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the full Safety Data Sheet for comprehensive handling instructions. The recommended storage condition is sealed in a dry environment at room temperature to ensure its long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1611416 Ethyl 5-ethyl-1H-imidazole-2-carboxylate CAS No. 1171124-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBQZDDWPFZPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566632
Record name Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171124-65-4
Record name Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a combination of 1D and 2D NMR experiments has been utilized to unambiguously assign all proton and carbon signals.

While specific experimental data for this compound is not widely published, a detailed analysis can be extrapolated from the known spectra of its parent compound, ethyl 1H-imidazole-2-carboxylate, and the predictable effects of an ethyl substituent at the C5 position.

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl ester group, the ethyl group at the C5 position, and the lone proton on the imidazole (B134444) ring.

The ethyl ester protons typically appear as a quartet for the methylene (B1212753) group (-CH₂-) around 4.4 ppm and a triplet for the methyl group (-CH₃) around 1.4 ppm, with a coupling constant (J) of approximately 7.1 Hz. The ethyl group attached to the C5 position of the imidazole ring would present as a quartet for its methylene protons and a triplet for its methyl protons. The chemical shift of the C5-ethyl methylene protons is anticipated to be in the range of 2.7-2.9 ppm, influenced by the aromatic and electron-donating nature of the imidazole ring. The corresponding methyl triplet would likely appear around 1.2-1.3 ppm.

The single proton on the imidazole ring (H4) is expected to resonate as a singlet, and its chemical shift would be influenced by the presence of the C5-ethyl group, likely appearing in the region of 7.0-7.2 ppm. The N-H proton of the imidazole ring is expected to show a broad signal at a higher chemical shift, typically above 10 ppm, and its exact position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H>10.0broad singlet-
H4 (imidazole ring)7.0 - 7.2singlet-
-O-CH₂- (ester)~4.4quartet~7.1
C5-CH₂- (ethyl)2.7 - 2.9quartet~7.5
-O-CH₂-CH₃ (ester)~1.4triplet~7.1
C5-CH₂-CH₃ (ethyl)1.2 - 1.3triplet~7.5

Note: Predicted values are based on analogous structures and substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the imidazole ring, and the carbons of the two ethyl groups.

The carbonyl carbon (C=O) of the ethyl ester is the most deshielded and is expected to appear around 160-162 ppm. The carbons of the imidazole ring are anticipated to resonate in the aromatic region, with C2 (the carbon attached to the ester) appearing around 140-142 ppm, C4 around 120-122 ppm, and C5 (the carbon bearing the ethyl group) shifted downfield to around 135-137 ppm due to the substituent effect.

The methylene carbon of the ethyl ester (-O-CH₂) is expected at approximately 61-63 ppm, while its methyl carbon (-O-CH₂-CH₃) would be found further upfield around 14-15 ppm. The carbons of the C5-ethyl group are predicted to appear with the methylene carbon (-CH₂-) around 20-22 ppm and the methyl carbon (-CH₃) at approximately 13-14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)160 - 162
C2 (imidazole ring)140 - 142
C5 (imidazole ring)135 - 137
C4 (imidazole ring)120 - 122
-O-CH₂- (ester)61 - 63
C5-CH₂- (ethyl)20 - 22
-O-CH₂-CH₃ (ester)14 - 15
C5-CH₂-CH₃ (ethyl)13 - 14

Note: Predicted values are based on analogous structures and substituent effects.

To confirm the assignments from 1D NMR, 2D correlation spectroscopy is employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the methylene and methyl protons of the ethyl ester group, and a similar correlation for the protons of the C5-ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignment of each proton to its corresponding carbon atom, for instance, linking the H4 signal to the C4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across multiple bonds. Expected key HMBC correlations would include:

Correlations from the methylene protons of the ethyl ester to the carbonyl carbon and the C2 carbon of the imidazole ring.

Correlations from the H4 proton to the C2, C5, and the adjacent carbon of the C5-ethyl group.

Correlations from the methylene protons of the C5-ethyl group to the C4 and C5 carbons of the imidazole ring.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as tautomerism and restricted rotation. In the case of this compound, the N-H proton of the imidazole ring can exist in tautomeric forms, with the proton on either N1 or N3. VT-NMR could potentially be used to study the rate of this tautomeric exchange. At low temperatures, the exchange may slow down, leading to the observation of distinct signals for the two tautomers, which would provide further structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to its key functional groups.

A broad absorption band is anticipated in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl groups would appear in the range of 2850-3100 cm⁻¹.

A strong, sharp absorption peak characteristic of the C=O (carbonyl) group of the ester is expected around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely produce absorptions in the 1500-1650 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester group are expected to show strong bands in the 1100-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (imidazole)3100 - 3300Broad, Medium
C-H Stretch (aromatic/aliphatic)2850 - 3100Medium to Strong
C=O Stretch (ester)1700 - 1725Strong, Sharp
C=N / C=C Stretch (imidazole)1500 - 1650Medium
C-O Stretch (ester)1100 - 1300Strong

Note: Predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (8 carbons, 12 hydrogens, 2 nitrogens, 2 oxygens).

Table 2: Calculated Exact Mass for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C₈H₁₂N₂O₂ [M+H]⁺ 169.0972

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is suitable for volatile and thermally stable compounds. Tandem Mass Spectrometry (MS-MS) involves the selection and subsequent fragmentation of a specific ion (typically the molecular ion), providing detailed structural information.

The fragmentation pattern of this compound would be expected to show characteristic losses of the ethyl and ethoxycarbonyl groups. For instance, a common fragmentation pathway for ethyl esters is the loss of an ethylene (B1197577) molecule (28 Da) via a McLafferty rearrangement, or the loss of the ethoxy group (-OC₂H₅, 45 Da). Analysis of these fragment ions allows for the confirmation of the compound's structure.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions. The spectrum would provide information on the conjugated system of the imidazole ring and the ester group. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic properties of the compound under specific solvent and concentration conditions. For a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, absorption bands have been observed at 229, 262, and 326 nm in acetonitrile (B52724).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

No specific peer-reviewed studies detailing DFT calculations for Ethyl 5-ethyl-1H-imidazole-2-carboxylate were found. Such calculations for similar molecules, like ethyl imidazole-2-carboxylate, have been mentioned in the context of supporting proposed reaction mechanisms thieme-connect.com.

Geometry Optimization and Energy Minimization

Data on the optimized geometric parameters (bond lengths, angles) and minimized energy states for this compound derived from DFT calculations are not available in the public domain.

Vibrational Frequency Calculations and Scaling Factors

Published research detailing calculated vibrational frequencies and any associated scaling factors for this compound could not be located. This analysis is often performed on related structures to confirm them as local minima on the potential energy surface rsc.orgacs.org.

Molecular Orbital Analysis (HOMO/LUMO)

While HOMO-LUMO analyses have been conducted for a range of imidazole (B134444) derivatives to predict their chemical reactivity and electronic properties, specific energy values, orbital diagrams, and energy gaps for this compound are not documented in the available literature biointerfaceresearch.com.

Conformational Analysis

No dedicated conformational analysis of this compound, which would identify stable conformers arising from the rotation of its ethyl groups, has been published. Conformational studies are noted for other substituted imidazoles, sometimes in the context of their interaction with biological targets researchgate.netmdpi.com.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational predictions of spectroscopic data, such as NMR chemical shifts for this compound, are not present in the searched scientific papers. While experimental NMR data is available for the simpler ethyl imidazole-2-carboxylate, theoretical predictions for the target compound are absent thieme-connect.com.

Reaction Mechanism Modeling

There are no available studies that model the reaction mechanisms involving this compound. DFT calculations have been used to support the mechanism of formation for the parent compound, ethyl imidazole-2-carboxylate, from imidazole and CO2, but not for reactions involving the 5-ethyl substituted version thieme-connect.com.

Quantitative Structure-Activity Relationships (QSAR) for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For imidazole derivatives, including this compound, QSAR models provide a theoretical framework to understand how structural modifications influence their therapeutic potential. These computational models are instrumental in the rational design of novel derivatives with enhanced activity and selectivity.

Research in this area has explored various biological activities of imidazole compounds, such as antifungal, anticancer, and antimicrobial actions. nih.govnih.govespublisher.com These studies typically involve the development of mathematical models that correlate the biological response of a series of compounds with their molecular descriptors.

A notable example in a related class of compounds is the 3D-QSAR study conducted on a series of imidazole-1-carboxylates for their inhibitory activity against Botrytis cinerea. pku.edu.cnpku.edu.cn This study utilized the Comparative Molecular Field Analysis (CoMFA) method to develop a predictive 3D-QSAR model. pku.edu.cnpku.edu.cn The model demonstrated a significant correlation between the structural features of the compounds and their biological activity, highlighting the importance of steric effects as a dominant factor. pku.edu.cnpku.edu.cn

While a specific QSAR study for this compound was not identified in the reviewed literature, the findings from studies on analogous imidazole derivatives offer valuable insights. For instance, the steric and electronic properties of the substituents on the imidazole ring are consistently shown to be critical for biological activity. In the case of this compound, the ethyl group at the 5-position and the ethyl carboxylate group at the 2-position would be key determinants of its interaction with biological targets.

The general approach in such a QSAR study would involve the calculation of various molecular descriptors for a series of related imidazole-2-carboxylate derivatives. These descriptors would then be correlated with their experimentally determined biological activities to generate a predictive model.

Table 1: Key Molecular Descriptors in QSAR Studies of Imidazole Derivatives

Descriptor TypeExamplesPotential Influence on Activity of this compound
Steric Molecular Weight, Molar Volume, Sterimol ParametersThe size and shape of the ethyl groups at the C5 and ester positions can influence binding affinity with a receptor pocket.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesThe electron-withdrawing nature of the carboxylate group and the overall electron distribution in the imidazole ring affect electrostatic interactions.
Hydrophobic LogP (Partition Coefficient)The overall lipophilicity, influenced by the ethyl groups, can determine the compound's ability to cross cell membranes.
Topological Connectivity Indices, Shape IndicesThese descriptors provide a numerical representation of the molecular structure and branching, which can be correlated with activity.

Table 2: Statistical Parameters in a Hypothetical QSAR Model for Imidazole-2-Carboxylates

Statistical ParameterSymbolTypical Value for a Robust ModelSignificance
Coefficient of Determination > 0.6Indicates the proportion of variance in the biological activity that is predictable from the descriptors.
Cross-validated Coefficient of Determination > 0.5A measure of the predictive power of the model, assessed through internal validation.
Standard Error of Estimate SEELow valueRepresents the deviation of the predicted values from the experimental values.
F-statistic FHigh valueIndicates the statistical significance of the regression model.

In a hypothetical QSAR study of a series of 5-substituted-1H-imidazole-2-carboxylates including this compound, one could anticipate that the steric bulk and lipophilicity of the substituent at the 5-position would play a crucial role in modulating biological activity. The ethyl group in the target compound would contribute to a specific steric and hydrophobic profile that could be optimized for a particular biological target. The CoMFA results from the study on imidazole-1-carboxylates suggest that favorable steric interactions are key to activity. pku.edu.cnpku.edu.cn This principle would likely extend to this compound, where the ethyl groups could be positioned to enhance binding with a receptor.

Future QSAR studies focusing specifically on this compound and its analogs would be invaluable for the targeted design of more potent and selective therapeutic agents. Such studies would provide a deeper understanding of the structure-activity landscape of this particular class of imidazole derivatives.

Reactivity and Reaction Pathways of Ethyl 5 Ethyl 1h Imidazole 2 Carboxylate and Analogues

Reactions at the Ester Moiety

The ester group of Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a primary site for chemical modification, allowing for its conversion into a range of other functional groups.

Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-ethyl-1H-imidazole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, analogous imidazole (B134444) carboxylates, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, are hydrolyzed using an aqueous solution of a base like sodium hydroxide (B78521) in a solvent such as acetone, followed by acidification to precipitate the carboxylic acid product. google.com The imidazole ring itself can act as a catalyst in the hydrolysis of esters. psu.edu Studies on the hydrolysis of imidazole-2-ylidenes, which are related structures, indicate that the reaction proceeds to yield stable imidazolium-hydroxide solutions. nih.govacs.orgresearchgate.net The solvent plays a crucial role in the reaction mechanism and stability of the intermediates formed during hydrolysis. nih.govacs.org

Transesterification

Transesterification offers a pathway to modify the alcohol portion of the ester. This reaction involves the exchange of the ethyl group for another alkyl or aryl group by reacting the ester with an excess of the corresponding alcohol. The process can be catalyzed by either acid or base. masterorganicchemistry.com In basic transesterification, an alkoxide is used to perform a nucleophilic attack on the ester's carbonyl carbon. masterorganicchemistry.com For example, a process for producing ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate involves a transesterification reaction in ethanol. google.com To ensure a high conversion rate, it is often necessary to use the alcohol reactant as the solvent and may require specific conditions like vigorous agitation and the use of absolute alcohol to minimize water content. masterorganicchemistry.compsu.edu

Amidation

The conversion of this compound to the corresponding amide can be achieved by reaction with a primary or secondary amine. This process, known as aminolysis, often requires heating or the use of a catalyst. The imidazole-4,5-dicarboxylic acid scaffold, a related structure, is readily derivatized with amino acid esters and alkanamines to produce imidazole-4,5-dicarboxamides. nih.govnih.gov A general and efficient method for the amidation of carboxylates involves the direct coupling of alkali metal carboxylate salts with amines or their hydrochloride salts using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. acs.org This method has been successfully applied to synthesize analogues of pyrrole-2-aminoimidazole marine alkaloids. acs.org The synthesis of N-substituted imidazole-5-carboxamides has also been reported through the conversion of the corresponding carboxylic acid to its acid halide, followed by reaction with an amine. researchgate.net

Reduction

The ester functionality can be reduced to a primary alcohol, yielding (5-ethyl-1H-imidazol-2-yl)methanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is typically required for this transformation. This reaction has been demonstrated in the synthesis of cimetidine (B194882) from ethyl 5-methyl-1H-imidazole-4-carboxylate, where the ester group is reduced to an alcohol as a key initial step. chegg.com

Reactions on the Imidazole Ring System

The aromatic imidazole ring can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic aromatic substitution due to its electron-rich nature. numberanalytics.comslideshare.net The position of substitution is directed by the substituents already present on the ring. In this compound, the ring contains an activating ethyl group at the C5 position and a deactivating ester group at the C2 position.

Activating groups like alkyls are typically ortho- and para-directing. The ethyl group at C5 would direct incoming electrophiles to the C4 position (ortho). The ester group at C2 is an electron-withdrawing group and acts as a meta-director. However, electrophilic substitution on the imidazole ring is known to occur preferentially at the C4 or C5 positions due to the formation of a more stable intermediate cation compared to substitution at C2. uobabylon.edu.iqglobalresearchonline.netnih.gov Given that the C5 position is already occupied, the most likely position for electrophilic attack would be the C4 position, which is activated by the C5-ethyl group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. uobabylon.edu.iq For example, nitration of imidazole can be achieved with nitric acid in sulfuric acid. uobabylon.edu.iq The outcome of these reactions on this compound would depend on the specific reaction conditions and the interplay of the electronic effects of the existing substituents.

Nucleophilic Substitution

Direct nucleophilic substitution on the imidazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups can facilitate such reactions. In the case of this compound, the ethoxycarbonyl group at the C2 position does decrease electron density on the ring, but typically, more potent activating groups are required for direct nucleophilic substitution on the carbon atoms of the ring.

A more viable pathway for introducing nucleophiles to the imidazole core involves the initial halogenation of the ring, followed by nucleophilic displacement of the halide. For instance, studies on haloimidazoles have shown that a bromine atom at the C5 position can be displaced by nucleophiles, particularly when the ring is further activated by other electron-withdrawing substituents like a nitro group. epa.govrsc.org For example, 1-benzyl-5-bromo-4-nitroimidazole undergoes displacement of the 5-bromo substituent. epa.gov This suggests that a halogenated derivative of this compound could serve as a precursor for nucleophilic substitution reactions.

A convenient method for accessing 2-haloimidazoles involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, which then undergo a cine-substitution of the 3-tosyl group with a halogen anion. researchgate.net This approach could potentially be adapted for the synthesis of halogenated analogues of the target compound, thereby opening pathways for nucleophilic substitution.

Table 1: Examples of Nucleophilic Substitution on Imidazole Analogues
Starting MaterialReagentProductReference
1-Benzyl-5-bromo-4-nitroimidazoleEthyl 2-mercaptoacetateEthyl 3-hydroxy-7-nitro-3-phenylimidazolo[5,1-b]thiazine-2-carboxylate epa.gov
2-(5-Bromo-4-nitroimidazol-1-yl)acetateNucleophileDisplacement of 5-bromine epa.gov
Imidazole N-oxide fluoroborate complexesTosyl halogenides2-Haloimidazoles researchgate.net

Alkylation of Ring Nitrogens

The N-alkylation of unsymmetrical imidazoles, such as this compound, can lead to a mixture of two regioisomeric products, with the alkyl group attaching to either the N1 or N3 nitrogen atom. The outcome of this reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions employed. ciac.jl.cnd-nb.info

The ethyl group at C5 is electron-donating, which increases the electron density and nucleophilicity of the adjacent N1 nitrogen. Conversely, the ethoxycarbonyl group at C2 is electron-withdrawing, reducing the nucleophilicity of the nearby N1 and N3 nitrogens, with a more pronounced effect on N1. The interplay of these effects, along with the steric hindrance imposed by the substituents, determines the preferred site of alkylation.

In a study on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides, selective O-alkylation of the N-hydroxy group was observed, highlighting the directing effect of substituents on the imidazole nitrogen. researchgate.netresearchgate.net For N-unsubstituted imidazoles, alkylation typically occurs at the more accessible and electronically favorable nitrogen atom. youtube.com The use of different bases and solvents can also significantly influence the regioselectivity of the reaction. d-nb.info

Table 2: Examples of N-Alkylation on Imidazole Carboxylate Analogues
Imidazole AnalogueAlkylating AgentReaction ConditionsObserved OutcomeReference
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylateBenzyl halidesK2CO3, DMFSelective O-alkylation of the N-hydroxy group researchgate.netresearchgate.net
ImidazoleAlkyl halidesKOH/Al2O3N-alkylation in good yields ciac.jl.cn

Metalation and Cross-Coupling Reactions

Metalation of the imidazole ring, followed by reaction with an electrophile, is a powerful strategy for the functionalization of this heterocycle. Directed ortho-metalation (DoM) is a particularly relevant technique where a directing group on the ring guides a strong base, typically an organolithium reagent, to deprotonate an adjacent position. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org In this compound, both the ester group and the N-H proton (or a suitable N-protecting group) could potentially act as directing groups, facilitating metalation at the C5 or C4 positions.

Once metalated, the resulting organometallic intermediate can react with a variety of electrophiles. Furthermore, transmetalation to other metals, such as zinc or boron, can open up possibilities for transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective methods for forming carbon-carbon bonds with haloimidazoles. nih.govresearchgate.netacs.orgdocksci.com An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide range of functionalized imidazole derivatives. nih.govresearchgate.netacs.org This suggests that a halogenated derivative of this compound could be readily coupled with various boronic acids to introduce new substituents onto the imidazole ring.

Table 3: Potential Metalation and Cross-Coupling Pathways
Reaction TypeProposed Intermediate/SubstratePotential ReagentsExpected ProductRelevant Analogy Reference
Directed ortho-MetalationThis compoundn-BuLi, s-BuLi, or t-BuLiLithiation at C4 or C5 uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org
Suzuki-Miyaura CouplingEthyl 4(5)-halo-5(4)-ethyl-1H-imidazole-2-carboxylateAr-B(OH)2, Pd catalyst, baseEthyl 4(5)-aryl-5(4)-ethyl-1H-imidazole-2-carboxylate nih.govresearchgate.netacs.orgdocksci.com

Reactivity of the Ethyl Substituent

The ethyl group at the C5 position of the imidazole ring is generally considered to be relatively unreactive. However, under specific conditions, it can undergo reactions typical of alkyl side chains on aromatic rings.

One such reaction is oxidation. The benzylic-like hydrogens on the carbon atom attached to the imidazole ring make it susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orgunizin.orgyoutube.comopenstax.org This would likely convert the ethyl group into a carboxylic acid group, yielding the corresponding dicarboxylic acid derivative. It is important to note that the presence of a hydrogen atom on the benzylic carbon is a prerequisite for this reaction to occur. libretexts.orgunizin.org

Another potential reaction is free-radical halogenation. Alkyl-substituted aromatic compounds can undergo halogenation at the benzylic position under UV light or with radical initiators. wikipedia.orgyoutube.comdrishtiias.com This would involve the substitution of one of the benzylic hydrogens of the ethyl group with a halogen atom, providing a handle for further functionalization. The selectivity of this reaction can sometimes be controlled, although mixtures of products are also common. wikipedia.org

Table 4: Potential Reactions of the C5-Ethyl Substituent
Reaction TypeReagentPotential ProductRelevant Analogy Reference
Side-Chain OxidationKMnO4 or CrO3/H2SO45-Carboxy-1H-imidazole-2-carboxylic acid derivative libretexts.orgunizin.orgyoutube.comopenstax.org
Free-Radical HalogenationN-Bromosuccinimide (NBS), UV lightEthyl 5-(1-haloethyl)-1H-imidazole-2-carboxylate wikipedia.orgyoutube.comdrishtiias.com

Advanced Applications and Functional Materials

Applications in Medicinal Chemistry

The imidazole (B134444) ring system is a prominent feature in numerous biologically active compounds and approved drugs due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal chelation. The ethyl carboxylate moiety provides a convenient handle for synthetic elaboration, enabling the construction of complex molecular architectures designed to interact with specific biological targets.

The primary application of ethyl 5-ethyl-1H-imidazole-2-carboxylate and its structural isomers in medicinal chemistry is as a key intermediate. This scaffold serves as a foundational element for the synthesis of a diverse array of inhibitors and antagonists targeting various enzymes and receptors implicated in human diseases.

The core structure of imidazole and quinoxaline (B1680401) can be combined to form potent therapeutic agents. Research into excitatory amino acid antagonists has led to the synthesis of tricyclic derivatives based on an imidazo[1,5-a]quinoxaline (B8520501) core. In one study, a series of ethyl (+/-) 1-N-carbamoyl-1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylates were synthesized and subsequently converted into their spatially constrained tricyclic analogues, (+/-) 1,2,3,3a,4,5-hexahydroimidazo[1,5-a]quinoxaline-1,3,4-triones. nih.gov This transformation demonstrates how a bicyclic quinoxaline carboxylate structure can be elaborated into a more complex tricyclic system incorporating an imidazole ring, highlighting the synthetic strategies used to explore structure-activity relationships.

The same series of bicyclic and tricyclic quinoxaline derivatives mentioned above were evaluated for their affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. nih.gov These receptors are critical for fast synaptic transmission in the central nervous system, and their antagonists are investigated for anticonvulsant and neuroprotective properties. The study reported that the synthesized quinoxaline-based compounds, derived from a synthetic pathway that can be conceptually linked to imidazole carboxylate chemistry, showed affinity for the AMPA receptor. nih.gov This underscores the utility of such heterocyclic systems in designing modulators of critical neurotransmitter receptors.

The rise of antibiotic resistance has spurred the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), which confer resistance to last-resort carbapenem (B1253116) antibiotics. The 1H-imidazole-2-carboxylic acid (ICA) scaffold has been identified as a potent metal-binding pharmacophore for targeting MBLs. nih.govresearchgate.net Structure-guided optimization of ICA derivatives has led to the discovery of potent inhibitors of Verona Integron-encoded MBLs (VIMs). nih.gov Research has shown that substituents at the 1-position of the imidazole ring are crucial for achieving potent inhibition by interacting with flexible loops in the enzyme's active site. nih.gov One of the most effective inhibitors identified from these studies demonstrated significant synergistic activity with the antibiotic meropenem (B701) against resistant bacterial strains. nih.gov

Compound/ScaffoldTarget Enzyme(s)Key Findings
1H-imidazole-2-carboxylic acid (ICA) DerivativesVIM-type MBLsThe ICA core acts as a metal-binding pharmacophore. Substituents at the N1 position are critical for potent inhibition of VIM-type MBLs.
Optimized ICA inhibitor (Compound 55)VIM-2 MBLShowed potent synergistic activity with meropenem against engineered E. coli and clinically isolated Pseudomonas aeruginosa. nih.gov

The imidazole carboxylate framework is instrumental in the design of inhibitors for key HIV-1 enzymes. Research has focused on developing small molecules that can disrupt viral replication processes.

Intermediate ScaffoldTargetSynthetic Approach
Ethyl 1,5-diaryl-1H-imidazole-4-carboxylatesHIV-1 Integrase – LEDGF/p75 InteractionCycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. nih.gov
Ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetatesHIV-1 Vpu – Host BST-2 InteractionSynthesized using TosMIC (tosylmethyl isocyanide) chemistry. sci-hub.se
Intermediate CompoundFinal Drug ProductTherapeutic ClassRole of Intermediate
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateOlmesartanAngiotensin II Receptor AntagonistProvides the core imidazole structure for N-alkylation with the biphenyltetrazole moiety. jocpr.comresearchgate.net

Intermediate in Drug Synthesis

Antiviral Activity

The imidazole core is a recognized pharmacophore in the design of antiviral agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the replication of different viruses.

Two imidazole-based compounds, for example, demonstrated notable activity against the influenza A virus, with EC₅₀ values of 0.3 and 0.4 μM. nih.gov In the context of HIV, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for their anti-HIV activity. nih.gov Compounds from this series showed potent inhibition of HIV-1, with EC₅₀ values as low as 0.18 μM, which is comparable to reference drugs like nevirapine (B1678648) and delavirdine. nih.gov

Further research into (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones identified two compounds as potential leads for developing new antiviral agents. nih.gov Additionally, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU), a compound sharing the ethyl group at the 5-position, inhibits the replication of herpes simplex viruses (type 1 and type 2) in Vero cells. nih.gov The related carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113) also showed moderate activity against these viruses. nih.gov

Table 1: Antiviral Activity of Selected Imidazole Derivatives
Compound Class/DerivativeTarget VirusActivity (EC₅₀)Reference
Imidazole Thioacetanilide Derivative (29e)HIV-10.18 μM nih.gov
Imidazole Thioacetanilide Derivative (29b)HIV-10.20 μM nih.gov
Imidazole-based compound (5a)Influenza A0.3 μM nih.gov
Imidazole-based compound (5b)Influenza A0.4 μM nih.gov
Carbocyclic analogue of 5-ethyl-2'-deoxyuridineHerpes Simplex Virus (Type 1 & 2)Inhibits replication nih.gov
Antimicrobial and Antifungal Properties

The imidazole scaffold is integral to many antimicrobial and antifungal drugs. Research has focused on synthesizing and testing new derivatives to combat drug resistance.

A study involving 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues screened these compounds against Gram-positive bacteria, Gram-negative bacteria, and fungal species. nih.gov The results showed that three compounds (15, 17, and 24) had antibacterial activity comparable to the standard drug, norfloxacin. nih.gov For antifungal activity, compound 26 from this series emerged as the most potent agent. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the presence of electron-withdrawing groups was crucial for the antimicrobial effects of these synthesized compounds. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Imidazole Analogues
Compound SeriesActivity TypeKey FindingsReference
(Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesAntibacterialCompounds 15, 17, and 24 showed activity equivalent to norfloxacin. nih.gov
(Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesAntifungalCompound 26 was identified as the most potent antifungal agent in the series. nih.gov
Anti-inflammatory Agents

Imidazole derivatives and their isosteres, such as triazoles, are being explored for their anti-inflammatory potential. nih.gov Inflammation is linked to conditions like rheumatic arthritis and cancer, often involving protein denaturation that produces autoantigens. nih.gov

The anti-inflammatory property of a novel triazole, 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, was evaluated using an anti-denaturation of egg albumin assay. nih.gov Triazoles are considered isosteres of imidazoles, where a carbon atom is replaced by nitrogen. nih.gov This structural similarity suggests that imidazole-based compounds could exhibit comparable activities. Modified triazoles have demonstrated anti-inflammatory effects comparable to the reference drug indomethacin, highlighting the potential of this heterocyclic system in developing new anti-inflammatory agents. nih.gov

Xanthine (B1682287) Oxidase Inhibitors

Xanthine oxidase (XO) is a critical enzyme in the purine (B94841) metabolism pathway, and its inhibition is a key strategy for treating hyperuricemia and gout. mdpi.com Several imidazole derivatives have been investigated as potent XO inhibitors.

One study reported a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, with one compound showing extremely potent inhibition with an IC₅₀ value of 0.006 μM. nih.gov Other heterocyclic systems inspired by the structures of existing drugs like allopurinol (B61711) and febuxostat (B1672324) have also been developed. nih.govmdpi.com For instance, a series of 2-(indol-5-yl)thiazole derivatives were prepared, with the most active compound exhibiting an IC₅₀ value of 3.5 nM. nih.gov Molecular modeling studies on novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids revealed that key residues in the XO active site, such as Glu802, Arg880, and Phe914, interact with the inhibitors through hydrogen bonds and π-π stacking. mdpi.com

Table 3: Xanthine Oxidase Inhibitory Activity of Imidazole-related Derivatives
Compound SeriesMost Potent Compound (IC₅₀)Reference
1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives0.006 μM nih.gov
2-(indol-5-yl)thiazole derivatives3.5 nM nih.gov
5-aryl-1H-tetrazoles7.4 μM nih.gov

Pharmacophore Development

The imidazole ring is a versatile scaffold for pharmacophore development due to its unique electronic properties and ability to form multiple non-covalent interactions. It is frequently used to design molecules that target specific enzymes or receptors.

In one approach, imidazole-based pyrimidine (B1678525) hybrids were synthesized using an eco-friendly aqueous method to create pharmacophores for tumor treatment. mdpi.com These hybrids were designed to target carbonic anhydrase isoenzymes. mdpi.com Another example involves the design of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov In the field of xanthine oxidase inhibition, pharmacophore models have been constructed based on active compounds to virtually screen for new potential hits, leading to the identification of more potent inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For imidazole derivatives, SAR studies have been crucial in optimizing their therapeutic properties.

Key findings from various SAR studies on imidazole-related compounds include:

Hydrogen Bonding: The N-H group in the imidazole ring is often involved in hydrogen bonding with receptor sites. Replacing this hydrogen with a methyl group can disrupt this interaction and help confirm its importance. drugdesign.org Similarly, the presence of a carboxyl group can be critical for activity, likely through hydrogen bonding or salt bridge interactions. drugdesign.org

Substituent Position and Type: For imidazole-coumarin conjugates designed as anti-hepatitis C virus agents, SAR analysis revealed that an unsubstituted N(1) position on the imidazole ring and the presence of substituents like Cl, F, Br, or Me on the coumarin (B35378) moiety substantially increased potency and selectivity. mdpi.com In another study on ERK1/2 inhibitors, shifting an ethoxy group on a phenyl ring from the 4-position to the 2-position significantly improved the compound's functional activity. nih.govresearchgate.net

Heterocyclic Core: The arrangement of nitrogen atoms within a heterocyclic core can dramatically influence inhibitory activity. In one study, a compound with a 1H-pyrazolo[4,3-c]pyridine core was found to be more potent than one with an indazole core. nih.gov

Table 4: Summary of Key SAR Findings for Imidazole Derivatives
Structural FeatureImpact on ActivityExample ContextReference
Imidazole N-H groupActs as a hydrogen bond donor, crucial for receptor interaction.General SAR principles drugdesign.org
Position of substituentsShifting an ethoxy group from para to ortho position improved activity.ERK1/2 inhibitors nih.govresearchgate.net
Substituents on linked moietiesHalogen or methyl groups on a linked coumarin ring increased antiviral potency.Anti-Hepatitis C Virus agents mdpi.com
Nitrogen atom placementThe position of nitrogen in adjacent heterocyclic rings affects inhibitory performance.sGC inhibitors nih.gov

Catalysis and Ligand Design

Beyond therapeutic applications, imidazole derivatives are important in the fields of catalysis and ligand design. The nitrogen atoms in the imidazole ring can coordinate with metal centers, making them effective ligands in organometallic chemistry.

An example of catalysis in the synthesis of a related biologically active molecule is the use of a palladium(II) and copper(I) co-catalyzed coupling reaction. This method was employed to synthesize the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine, a compound with antiviral properties. nih.gov While specific catalytic applications using this compound as a ligand are not detailed, the structural features of imidazole-2-carboxylates make them promising candidates for the design of novel ligands for various catalytic transformations. The combination of the imidazole ring for metal coordination and the carboxylate group for further functionalization or secondary interactions provides a versatile platform for creating sophisticated catalytic systems.

Coordination Complexes with Metal Ions

The imidazole nucleus and the carboxylate group in this compound offer multiple potential donor sites for coordination with metal ions. While specific studies on the coordination complexes of this compound are not extensively documented, the behavior of analogous imidazole carboxylates provides strong evidence for its potential as a versatile ligand.

Imidazole and its derivatives are well-known for their ability to form stable complexes with a wide variety of metal ions. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. Additionally, the oxygen atoms of the carboxylate group can also participate in coordination, leading to various binding modes, including monodentate, bidentate, and bridging coordination. This versatility allows for the construction of diverse and intricate coordination polymers and metal-organic frameworks (MOFs).

Research on related compounds, such as 4,5-imidazoledicarboxylic acid and its derivatives, has demonstrated their significant role in coordination chemistry. These molecules can utilize both the imidazole nitrogens and the carboxylate oxygens to bind to metal ions, forming complex structures. nih.govacs.org For instance, the treatment of 2-substituted-1H-imidazole-4,5-dicarboxylic acids with metal ions like Zn(II) results in coordination through both the carboxylate oxygen atoms and the nitrogen atoms of the imidazole ring. acs.org

A closely related compound, Ethyl 4-methyl-5-imidazolecarboxylate, has been shown to form coordination compounds with cobalt(II) ions. These complexes have been investigated for their ability to inhibit photosynthetic electron flow. nih.govacs.org This indicates that the presence of an esterified carboxyl group and alkyl substituents on the imidazole ring does not preclude the formation of coordination complexes and that these complexes can exhibit interesting biological or chemical properties.

Given these precedents, it is highly probable that this compound can act as a ligand to form coordination complexes with a range of metal ions. The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. The resulting metal complexes could have potential applications in catalysis, materials science, and biological systems.

Applications in Organic Transformations

The imidazole moiety is a well-established catalytic functional group in both enzymatic and synthetic organic reactions. While specific catalytic applications of this compound have not been extensively reported, the known catalytic activity of imidazole and its derivatives suggests its potential utility in various organic transformations.

Imidazole can function as a nucleophilic catalyst or a general base catalyst. In nucleophilic catalysis, the imidazole nitrogen attacks an electrophilic center to form a reactive intermediate, which is then more susceptible to reaction with another nucleophile. A classic example is the imidazole-catalyzed hydrolysis of esters. acs.org The imidazole attacks the carbonyl carbon of the ester, forming an acyl-imidazolium intermediate, which is then rapidly hydrolyzed by water.

As a general base, the imidazole nitrogen can deprotonate a nucleophile, increasing its reactivity. Imidazole has been shown to be a general base catalyst for the hydrolysis of esters where the pKa of the corresponding alcohol is less than that of water. psu.edu

Furthermore, the interplay between an imidazole group and a nearby carboxylate group can lead to cooperative catalytic effects, mimicking the active sites of some enzymes. acs.org In dipeptide-functionalized gold nanoparticles, the cooperation between a histidine (containing an imidazole ring) and a terminal carboxylate group has been shown to be effective in the hydrolysis of carboxylate esters. acs.org The carboxylate acts as a general base, while the imidazolium (B1220033) ion acts as a general acid.

Given these established catalytic roles of the imidazole ring, this compound could potentially be employed in similar transformations. The imidazole nitrogen could participate in nucleophilic or general base catalysis. The presence of the ethyl ester at the 2-position and the ethyl group at the 5-position would influence the steric and electronic properties of the imidazole ring, which in turn would affect its catalytic activity and selectivity.

Functional Materials and Nanotechnology (e.g., dyes for solar cells, functional materials)

The unique electronic properties of the imidazole ring make it an attractive building block for the design of functional organic materials, particularly in the field of optoelectronics and nanotechnology. Imidazole derivatives have been extensively investigated as components of organic dyes for dye-sensitized solar cells (DSSCs). nih.govisca.me

In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO2). The performance of the DSSC is highly dependent on the properties of the dye, including its light-harvesting ability, electron injection efficiency, and stability. Imidazole-based dyes often possess a donor-π-acceptor (D-π-A) structure, where the imidazole ring can act as part of the donor system or the π-bridge. nih.gov

The introduction of imidazole chromophores into D-π-A dyes can enhance their light-harvesting properties and reduce charge recombination by extending the π-conjugated system and introducing a hydrophobic character. isca.me The amphoteric nature of the imidazole motif allows it to be used as a donor, auxiliary donor, linker, or acceptor within the dye structure. isca.me

In the context of this compound, the ethyl groups at the 5-position and on the ester function at the 2-position would act as substituents that influence the molecule's electronic properties and its potential performance as a component in a functional dye. The electron-donating nature of the ethyl groups could affect the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for the light absorption and electron transfer processes in a DSSC. While this specific compound has not been reported in a DSSC application, its structural motifs are highly relevant to the design of new organic sensitizers.

Below is a table summarizing the performance of some imidazole-based dyes in DSSCs, illustrating the impact of structural modifications on key photovoltaic parameters.

Dye StructureJsc (mA/cm²)Voc (V)Fill FactorPower Conversion Efficiency (%)Reference
Imidazole Dye 1 3.750.730.7392.01 rsc.orgijrar.org
Imidazole Dye 2 1.590.0800.6160.96 rsc.orgijrar.org
AS1 ---5.49 nih.gov
AS2 ---6.34 nih.gov
AS3 ---6.16 nih.gov
AS4 ---5.57 nih.gov
AS5 (with CDCA) ---8.01 nih.gov

Jsc: Short-circuit current density, Voc: Open-circuit voltage. Data for AS1-AS5 are presented to show the range of efficiencies achievable with related structures.

The potential for this compound and its derivatives in the realm of functional materials extends beyond DSSCs. Imidazole-containing compounds are also being explored for use in organic light-emitting diodes (OLEDs) and as sensors. mdpi.com The ability to tune the electronic properties through substitution on the imidazole ring makes this class of compounds highly versatile for a range of nanotechnology applications.

Q & A

Q. What synthetic methodologies are recommended for Ethyl 5-ethyl-1H-imidazole-2-carboxylate, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of ethyl glycinate with ethyl cyanoacetate under acidic conditions, followed by cyclization. Key steps include:

  • Intermediate isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate intermediates .
  • Purity validation : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Compare retention times with standards .
  • Yield optimization : Adjust reaction temperature (70–90°C) and catalyst loading (e.g., p-toluenesulfonic acid) to improve efficiency .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the ethyl ester group (COOEt) appears as a triplet at δ 1.2–1.4 ppm (³J = 7.1 Hz) and a quartet at δ 4.1–4.3 ppm .
  • IR spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ and N-H imidazole absorption at 3200–3400 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 199.0982 (calculated for C₈H₁₁N₂O₂: 199.0976) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structure?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation from ethanol/water (3:1) at 4°C .
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R-factor < 0.05 . Mercury CSD 4.0 visualizes hydrogen bonding and π-stacking interactions .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Ligand preparation : Optimize derivative geometries using Gaussian 16 (B3LYP/6-31G* basis set) .
  • Target selection : Dock derivatives (e.g., EGFR kinase, PDB: 1M17) with AutoDock Vina, applying Lamarckian genetic algorithms .
  • Analysis : Calculate binding energies (ΔG ≤ −8.0 kcal/mol suggests strong inhibition). Validate with MD simulations (GROMACS, 100 ns) to assess stability .

Q. What strategies resolve contradictions between experimental and computational structural data?

Methodological Answer:

  • Validation tools : Cross-check SC-XRD data with DFT-optimized structures (e.g., RMSD > 0.5 Å indicates discrepancies). Use Mercury’s packing similarity tool to compare intermolecular interactions .
  • Error sources : Re-examine refinement parameters (e.g., thermal displacement) in SHELXL and adjust solvent model . For computational models, verify basis set adequacy (e.g., switch to 6-311++G** for polar groups) .

Q. How to analyze reaction byproducts or degradation products during synthesis?

Methodological Answer:

  • LC-MS/MS : Use a Waters Xevo TQ-S system in MRM mode to detect trace byproducts (e.g., ethyl imidazole-4-carboxylate isomers) .
  • Mechanistic insight : Perform isotopic labeling (¹³C-glycinate) to track cyclization pathways. Compare with DFT-calculated transition states .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for synthesis .
  • Waste disposal : Neutralize acidic residues with 10% NaHCO₃ before incineration. Store waste in sealed containers labeled “Non-halogenated organic compounds” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.